Product packaging for 2-chloro-6-(3-nitrophenyl)-7H-purine(Cat. No.:CAS No. 918537-04-9)

2-chloro-6-(3-nitrophenyl)-7H-purine

Cat. No.: B15063923
CAS No.: 918537-04-9
M. Wt: 275.65 g/mol
InChI Key: MMKYSPACFDODEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-chloro-6-(3-nitrophenyl)-7H-purine is a synthetic purine derivative serving as a versatile chemical building block in medicinal chemistry and anticancer research. The purine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules and approved therapeutics . This compound features a chloro group at the C2 position and a 3-nitrophenyl group at the C6 position, making it a valuable intermediate for constructing diverse libraries of trisubstituted purines via nucleophilic substitution and metal-catalyzed cross-coupling reactions. Purine derivatives substituted at the C2, C6, and N9 positions are extensively investigated for their potent antitumor properties . These compounds frequently function as kinase inhibitors, targeting key proteins involved in carcinogenesis, such as Bcr-Abl, BTK, and FLT3-ITD, which are critical in leukemias and lymphomas . The specific substitution pattern on this purine core allows researchers to explore structure-activity relationships (SAR), where steric properties and the nature of the aryl group at C6 can significantly influence cytotoxic activity and selectivity . Furthermore, analogous purine compounds have demonstrated efficacy as inhibitors of the Hedgehog (Hh) signaling pathway by acting as Smoothened (SMO) receptor antagonists, showing promise in inhibiting tumor growth and metastasis . This product is intended for research purposes as a chemical precursor. Researchers can utilize this compound to develop novel analogs for in vitro cytotoxicity screening, kinase inhibition assays, and mechanistic studies on cancer cell lines. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6ClN5O2 B15063923 2-chloro-6-(3-nitrophenyl)-7H-purine CAS No. 918537-04-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918537-04-9

Molecular Formula

C11H6ClN5O2

Molecular Weight

275.65 g/mol

IUPAC Name

2-chloro-6-(3-nitrophenyl)-7H-purine

InChI

InChI=1S/C11H6ClN5O2/c12-11-15-8(9-10(16-11)14-5-13-9)6-2-1-3-7(4-6)17(18)19/h1-5H,(H,13,14,15,16)

InChI Key

MMKYSPACFDODEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC(=N2)Cl)N=CN3

Origin of Product

United States

Development As Research Tools:even if Direct Therapeutic Applications Are Not Immediately Realized, Derivatives of 2 Chloro 6 3 Nitrophenyl 7h Purine Could Serve As Valuable Chemical Probes to Study the Function of Specific Biological Pathways or Enzymes.

The continued exploration of 2-chloro-6-(3-nitrophenyl)-7H-purine and its analogs holds significant potential for advancing our understanding of purine (B94841) chemistry and for the discovery of new therapeutic leads. The versatility of the purine scaffold, combined with the specific chemical features of this compound, provides a fertile ground for future research in medicinal chemistry and chemical biology. nih.gov

Mechanisms of Action and Molecular Interactions

Kinase Inhibition Profiles of Purine (B94841) Derivatives

Purine derivatives have been synthesized and optimized to target a broad spectrum of protein kinases, demonstrating varying degrees of potency and selectivity. These compounds typically feature substitutions at the C2, N6, and N9 positions of the purine ring, which allows for the fine-tuning of their interactions within the kinase ATP-binding pocket. nih.gov

The deregulation of Cyclin-Dependent Kinase (CDK) activity is a hallmark of cancer, making CDKs prominent targets for anticancer drug development. nih.govnih.gov Purine-based compounds have been at the forefront of CDK inhibitor research since the discovery of olomoucine and roscovitine. nih.govnih.gov These inhibitors function by competing with ATP for binding to the kinase active site. nih.govnih.gov

Extensive research into 2,6,9-trisubstituted purines has yielded highly potent and, in some cases, selective CDK inhibitors. nih.govnih.gov For instance, certain 2,6,9-trisubstituted purines featuring an alkynyl group at the C-2 position and anilino or benzylamino groups at C-6 have demonstrated strong inhibitory activity against CDK1/cyclin B, with IC50 values as low as 60 nM. nih.gov

Structural modifications have also been explored to achieve selectivity between different CDK isoforms. By introducing specific substituents at the C-6 position of 2-(4′-sulfamoylanilino)purines, researchers have developed compounds with a significant preference for CDK2 over the closely related CDK1. nih.govacs.org One such derivative, 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide, showed high potency for CDK2 (IC50 of 0.044 µM) while being approximately 2000-fold less active against CDK1. nih.gov

Table 1: Inhibition of Cyclin-Dependent Kinases by Selected Purine Derivatives

Compound Target Kinase IC50 (µM) Reference
4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (73) CDK2 0.044 nih.gov
4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (73) CDK1 86 nih.gov
N-6-p-Cl-benzylamino derivative (4e) CDK1/cyclin B 0.06 nih.gov
N-6-m-Cl-anilino derivative (5e) CDK1/cyclin B 0.06 nih.gov
Roscovitine cdc2/cyclin B Potent Inhibitor nih.gov
2,6,9-trisubstituted purine (30d) CDK12 Potent Inhibitor nih.govmdpi.com

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrations in FGFR signaling are implicated in various cancers. nih.gov Purine derivatives are among the small molecules developed to inhibit this pathway.

Non-selective inhibitors, such as Dovitinib (TKI258), target FGFRs along with other receptor tyrosine kinases like VEGFRs and PDGFRs. nih.gov The design of isoform-selective FGFR inhibitors remains a significant challenge, particularly for distinguishing between FGFR1 and FGFR4 due to high sequence identity in their kinase domains. However, specific inhibitors for FGFR1, such as PD173074, have been developed and show sensitivity in preclinical cancer models with FGFR1 amplification. nih.gov While many inhibitors target FGFR1-3, designing potent and selective FGFR4 inhibitors is an area of active research, with some 2-aminopyrimidine derivatives showing promise. researchgate.net

Table 2: Inhibition of Fibroblast Growth Factor Receptors by Selected Kinase Inhibitors

Compound Target Kinase IC50 (nM) Reference
PD173074 FGFR1 ~25 selleckchem.com
Dovitinib (TKI258) FGFR1, FGFR2, FGFR3 Potent Inhibitor nih.gov
Ponatinib FGFR1/4 High Affinity
AZD4547 FGFR1 High Affinity

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins. nih.govbenthamdirect.com Inhibition of Hsp90's ATPase activity leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.gov The first synthetic Hsp90 inhibitors were based on a purine scaffold. nih.gov

These purine-based inhibitors were rationally designed to fit into the N-terminal ATP-binding pocket of Hsp90. nih.gov The initial lead molecule, PU3, was found to bind to Hsp90 with an EC50 of 15-20 μM. nih.gov Subsequent medicinal chemistry efforts led to the development of more potent analogs, such as PU-H71, which binds to the oncogenic form of Hsp90 with high affinity and is retained in tumors at pharmacologically active concentrations. nih.govresearchgate.net These compounds induce the degradation of Hsp90 client proteins like Raf-1, CDK4, and ErbB2. nih.gov

Table 3: Binding Affinity of Purine-Based Hsp90 Inhibitors

Compound Target EC50 / IC50 Reference
PU3 Hsp90 15-20 µM nih.gov

Dual targeting of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is an effective cancer treatment strategy. mdpi.combirmingham.ac.uk A series of purine-containing hydrazones has been designed and evaluated as dual inhibitors of these kinases. mdpi.combirmingham.ac.uknih.gov

Several of these compounds demonstrated significant inhibitory potency against both EGFR and HER2. mdpi.combirmingham.ac.uk For example, compound 22b was found to be a highly potent HER2 inhibitor with an IC50 of 0.03 µM, equipotent to the approved drug lapatinib. mdpi.combirmingham.ac.uknih.gov Other derivatives, such as 19a, 16b, and 22b, exhibited superior EGFR inhibitory activity compared to lapatinib, with IC50 values of 0.08, 0.06, and 0.07 µM, respectively. mdpi.combirmingham.ac.uknih.gov Further studies on purine and pteridine-based derivatives have also identified compounds with potent EGFR inhibitory activity, with IC50 values as low as 87 nM. mdpi.com

Table 4: Inhibition of EGFR and HER2 by Selected Purine Derivatives

Compound Target Kinase IC50 (µM) Reference
16b EGFR 0.06 mdpi.combirmingham.ac.uknih.gov
22b EGFR 0.07 mdpi.combirmingham.ac.uknih.gov
19a EGFR 0.08 mdpi.combirmingham.ac.uknih.gov
Lapatinib (Reference) EGFR 0.13 mdpi.combirmingham.ac.uknih.gov
22b HER2 0.03 mdpi.combirmingham.ac.uknih.gov
Lapatinib (Reference) HER2 0.03 mdpi.combirmingham.ac.uknih.gov

The purine scaffold has been extensively utilized to develop inhibitors against oncogenic tyrosine kinases that drive various leukemias. nih.govmdpi.com Specifically, 2,6,9-trisubstituted purine derivatives have been designed and synthesized to target Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD). nih.govmdpi.com

These efforts have led to the identification of highly potent and selective inhibitors. For instance, compound 4f was identified as a selective Bcr-Abl inhibitor with an IC50 of 70 nM. nih.govmdpi.com Similarly, compound 5j showed potent inhibition of BTK (IC50 = 0.41 µM), and compound 5b was effective against FLT3-ITD (IC50 = 0.38 µM). nih.govmdpi.com Another purine derivative, AP23464, was developed as a potent Bcr-Abl inhibitor with an IC50 value of less than 1 nM. nih.gov Research has also identified 2,6,9-trisubstituted purine derivatives with enhanced Bcr-Abl inhibition in the range of 0.040–0.090 μM. nih.gov

Table 5: Inhibition of Oncogenic Kinases by Selected Purine Derivatives

Compound Target Kinase IC50 Reference
4f Bcr-Abl 70 nM nih.govmdpi.com
5j BTK 0.41 µM nih.govmdpi.com
5b FLT3-ITD 0.38 µM nih.govmdpi.com
AP23464 Bcr-Abl < 1 nM nih.gov
II FLT3-ITD 2 nM nih.gov

The purine core has also served as a template for designing inhibitors of other critical kinases such as Src and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Src family kinases are involved in various signaling pathways that regulate cell proliferation, survival, and migration. nih.gov A focused library of novel purine derivatives yielded compounds with potent inhibitory activity against c-Src kinase, with IC50 values ranging from 0.02 µM to 3.14 µM. nih.gov

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Purine derivatives have been developed that show potent inhibitory actions targeting VEGFR2. For example, the multi-targeted inhibitor PP-121 inhibits VEGFR2 with an IC50 of 12 nM. selleckchem.com

Table 6: Inhibition of Src and VEGFR2 by Selected Purine Derivatives

Compound Target Kinase IC50 Reference
5i c-Src 0.02 µM nih.gov
PP-121 VEGFR2 12 nM selleckchem.com
KRN 633 VEGFR2 160 nM selleckchem.com
Telatinib VEGFR2 6 nM selleckchem.com

Modulation of Key Cellular Signaling Pathways

The Hedgehog (HH) signaling pathway is a crucial regulator of embryonic development that, when aberrantly activated in adults, is linked to the development and progression of various cancers. nih.govnih.gov The seven-transmembrane protein Smoothened (SMO) is a key signal transducer in this pathway. nih.govnih.gov In the absence of Hedgehog ligands, the receptor Patched (PTCH) inhibits SMO activity. nih.govnih.gov However, when ligands bind to PTCH, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors, which then promote the expression of genes involved in cell proliferation and survival. nih.govnih.gov

Compounds with a purine scaffold, structurally related to 2-chloro-6-(3-nitrophenyl)-7H-purine, have been identified as potent antagonists of the SMO receptor. nih.gov These antagonists function by binding to the SMO receptor, thereby preventing the downstream activation of the HH pathway. nih.gov This antagonism leads to a significant downregulation in the expression of HH target genes, including PTCH and GLI1. nih.gov The inhibition of this pathway is a primary mechanism by which these purine derivatives exert their anticancer effects, effectively halting the oncogenic signaling that drives tumor growth in HH-dependent cancers. nih.govresearchgate.net

The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for programmed cell death, tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov This family includes pro-apoptotic members like Bax and Bak, and anti-apoptotic members like Bcl-2 and Bcl-xL. nih.gov Upon receiving an apoptotic stimulus, pro-apoptotic proteins trigger the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space. nih.govnih.gov This event initiates a caspase cascade, culminating in the activation of executioner caspases, such as caspase-3, that dismantle the cell. nih.govnih.gov

Research suggests that purine-based SMO antagonists may possess a dual mechanism of action, not only inhibiting the Hedgehog pathway but also directly inducing apoptosis. nih.gov This induction is potentially mediated through the mitochondrial pathway. The process can involve the accumulation of key pro-apoptotic proteins like Bax in the mitochondria, which disrupts the mitochondrial membrane potential. nih.gov The subsequent release of cytochrome c into the cytoplasm activates the caspase cascade, leading to apoptosis. nih.govnih.gov This direct activation of the mitochondrial apoptotic pathway contributes significantly to the cytotoxic efficacy of the compound against malignant cells.

Induction of Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. It is composed of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transitions between these phases are tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Disruption of this cycle is a common hallmark of cancer and a key target for anticancer therapies.

Numerous studies have demonstrated that various small molecules, including purine derivatives, can induce cell cycle arrest in cancer cells, particularly at the G2/M transition. nih.govresearchgate.netnih.govresearchgate.netmdpi.com Treatment with such compounds leads to an accumulation of cells in the G2/M phase, preventing them from entering mitosis and thus halting their proliferation. nih.govresearchgate.netmdpi.com

This G2/M arrest is often associated with the modulation of key regulatory proteins. For instance, the expression of cyclin B1 and CDK1, a critical complex for entry into mitosis, can be significantly suppressed following treatment. nih.gov Concurrently, there can be an increased expression of CDK inhibitors like p21WAF1. nih.gov Some compounds may also induce arrest in the S-phase by depleting the deoxynucleotide pools necessary for DNA replication. elifesciences.org The ability of this compound and related compounds to perturb the cell cycle at these specific checkpoints is a fundamental component of their antiproliferative activity.

Table 1: Effect of Related Purine Compounds on Cell Cycle Phase Distribution

Cell Line Treatment Compound Observed Effect Key Protein Modulations
PC-3 (Prostate Cancer) Reversine (a 2,6-disubstituted purine) Accumulation of cells in G2/M phase nih.gov Decreased Cyclin B1 and CDK1; Increased p21WAF1nih.gov
MCF-7 (Breast Cancer) Nitrogen Mustard Analogs G2/M phase arrest researchgate.net Not specified
MIA PaCa-2 (Pancreatic Cancer) Nitrogen Mustard Analogs G2/M phase arrest researchgate.net Not specified
HEGP2 (Liver Cancer) Nitrophenyl-containing heterocycle G2/M phase arrest researchgate.net Not specified
NB4 (Myeloid Leukemia) Hydroxyurea S-phase arrest elifesciences.org Increased Cyclin E2, GTSE1, RRM2 elifesciences.org
NB4 (Myeloid Leukemia) RO-3306 (CDK1 inhibitor) G2 phase arrest elifesciences.org Inhibition of CDK1 activity elifesciences.org

Apoptosis Induction in Malignant Cells

Apoptosis, or programmed cell death, is a naturally occurring process that eliminates damaged or unwanted cells. nih.gov A failure to undergo apoptosis is a key factor in cancer development and progression. nih.gov The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents.

As mentioned, this compound and related purine compounds are potent inducers of apoptosis. nih.gov This process is often caspase-dependent, involving the activation of both initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). nih.govnih.gov The activation of these proteases leads to the cleavage of essential cellular proteins and ultimately, cell death. Studies on various nitrophenyl-containing compounds have confirmed their ability to induce both early and late-stage apoptosis in cancer cell lines. researchgate.net This selective toxicity toward malignant cells, while sparing normal cells, highlights the therapeutic potential of targeting apoptotic pathways. nih.gov

Interference with Nucleic Acid Synthesis and Cellular Metabolism

Purines are fundamental building blocks for DNA and RNA. nih.gov Many cancer cells, due to their high rate of proliferation, have an increased demand for purines. They can synthesize purines de novo or acquire them through a salvage pathway. nih.gov The purine salvage pathway recycles purine bases from the breakdown of nucleic acids. A key enzyme in this pathway is purine nucleoside phosphorylase (PNP). nih.gov

Structurally, this compound is a 2,6-disubstituted purine. Compounds with this scaffold have been shown to interact with and potentially inhibit enzymes of the purine salvage pathway, such as PNP. nih.gov By inhibiting this pathway, the compound can disrupt the supply of purines necessary for DNA and RNA synthesis, thereby halting cell growth and proliferation. nih.gov Furthermore, introducing modifications like a halogen atom at the C2 position of the purine ring can create antimetabolites that interfere with cellular processes. mdpi.com This interference with fundamental metabolic pathways represents another key mechanism of the compound's anticancer activity.

Structure Activity Relationship Sar Studies and Rational Design

Correlating Substituent Variations at Purine (B94841) C-2, C-6, N-7, and N-9 Positions with Biological Activity

Systematic modifications of the purine scaffold have revealed key structural determinants for anticancer activity. The introduction of different functional groups at the C-2, C-6, and N-9 positions has been shown to significantly modulate the binding affinity and selectivity of these compounds towards various biological targets, including kinases, which are often dysregulated in cancer. semanticscholar.orgmdpi.com

A pivotal finding in the development of purine-based anticancer agents is the beneficial effect of an arylpiperazinyl system connected to the C-6 position of the purine ring. semanticscholar.orgresearchgate.net This structural feature has been consistently associated with enhanced cytotoxic activity. For instance, a series of 2,6,9-trisubstituted purine derivatives demonstrated that compounds bearing an arylpiperazinyl moiety at C-6 were generally more active against various cancer cell lines. semanticscholar.org

The nature of the aryl group within the arylpiperazinyl system also plays a role. For example, in a study of novel purine ribonucleoside analogues, the N6-(4-Trifluoromethylphenyl)piperazine analogue exhibited the most potent antitumor activity, with IC50 values ranging from 5.2 to 9.2 μM across different liver cancer cell lines. acs.org This suggests that electronic and steric properties of the substituent on the aryl ring can fine-tune the cytotoxic potency.

Table 1: Impact of C-6 Arylpiperazinyl Substituents on Cytotoxic Activity of Purine Analogs
CompoundC-6 SubstituentCancer Cell LineIC50 (µM)
Analog A4-(Trifluoromethylphenyl)piperazinylHuh7 (Liver)5.2 - 9.2
Analog BUnsubstituted PhenylpiperazinylVariousGenerally less active than substituted analogs

The C-2 position of the purine ring is another critical site for modification that significantly impacts the potency and selectivity of these compounds. Research has shown that the use of bulky systems at the C-2 position is generally unfavorable for cytotoxic activity. semanticscholar.orgresearchgate.net This suggests that the target protein's binding pocket may have steric constraints at this position.

Conversely, the presence of a small, electronegative atom like chlorine at the C-2 position can be responsible for an increase in cytotoxicity. nih.gov This highlights the importance of electronic effects in addition to steric factors. For example, in a series of 2,6,9-trisubstituted purines, compounds with a chlorine atom at C-2 (Series III) were found to be more active across most cancer cell lines compared to those with nitrogenated fragments at the same position (Series I and II). semanticscholar.org

The presence of nitro and halogen groups on the purine scaffold or its substituents can profoundly influence biological activity. As mentioned, a chlorine atom at the C-2 position of the purine core can enhance cytotoxicity. nih.gov

The nitro group, a strong electron-withdrawing moiety, is a common feature in many biologically active compounds and can significantly impact their electronic properties and interactions with biological targets. mdpi.com In the context of 2-chloro-6-(3-nitrophenyl)-7H-purine, the nitro group is positioned on the phenyl ring at C-6. While direct SAR data for this specific substitution pattern on the purine core is limited, studies on other classes of compounds have shown that the position of the nitro group on a phenyl ring can be crucial for activity. dntb.gov.ua For instance, in a series of chalcones, compounds with a nitro group at the ortho position exhibited the highest anti-inflammatory activity. nih.gov This underscores the importance of the nitro group's placement in modulating biological effects. The electron-withdrawing nature of the nitro group can alter the electron distribution of the entire molecule, potentially influencing its binding affinity to target proteins.

Linker moieties are often incorporated into drug design to connect different pharmacophoric elements and to optimize the spatial orientation and flexibility of the molecule for optimal target interaction. Amide linkers are particularly prevalent in medicinal chemistry due to their synthetic accessibility and their ability to form hydrogen bonds, which can contribute to binding affinity. mdpi.com

While specific studies on amide linkers directly attached to the this compound scaffold are not extensively documented in the reviewed literature, the general principles of their use are relevant. The length and rigidity of a linker can be critical for biological activity. For example, in a study of purine conjugates, the presence of a linker of a certain length connecting the purine fragment to another moiety was found to be crucial for cytotoxic activity. The amide bond itself can influence the conformational preferences of the molecule, which in turn can affect how it fits into a receptor's binding site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can provide valuable insights into the physicochemical properties that are most important for activity and can guide the design of new, more potent compounds.

For 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have revealed that steric properties could better explain the cytotoxicity of the compounds than electronic properties, with a contribution of approximately 70% for steric and 30% for electronic properties. semanticscholar.orgresearchgate.net This indicates that the size and shape of the substituents are major determinants of their anticancer activity.

These models have provided a rational basis for the observed SAR. For example, the unfavorable effect of bulky groups at the C-2 position is consistent with the QSAR finding that steric bulk in this region is detrimental to activity. researchgate.net Similarly, the beneficial effect of the C-6 arylpiperazinyl moiety can be understood in terms of its optimal steric fit within the target's binding site. The QSAR analysis reinforces the importance of a balanced interplay between steric and electronic factors in the design of effective purine-based anticancer agents.

Table 2: QSAR Model Contributions for 2,6,9-Trisubstituted Purine Derivatives
PropertyContribution to CytotoxicityImplication for Drug Design
Steric Properties~70%The size and shape of substituents are critical for activity. Avoid bulky groups at the C-2 position.
Electronic Properties~30%Electron-withdrawing/donating properties of substituents play a secondary but significant role.

Elucidation of Ligand-Target Interactions and Binding Modes

Interaction with Kinase Active Sites

No specific data is available in the public domain that details the interaction of this compound with the active sites of any kinases.

Binding within the Hydrophobic Pocket of Hsp90

There is no publicly available research that describes the binding mode or specific interactions of this compound within the hydrophobic pocket of Hsp90.

Theoretical and Computational Chemistry Approaches

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as 2-chloro-6-(3-nitrophenyl)-7H-purine, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, providing insights into its potential inhibitory or activating effects.

For purine (B94841) analogs, which are known to interact with a wide range of biological targets including kinases and other enzymes, docking studies are crucial. A hypothetical docking study of this compound against a selected protein target would involve preparing the 3D structures of both the ligand and the protein. The ligand's structure would be optimized to its lowest energy conformation. The protein's binding site would be defined, and a docking algorithm would then be used to generate a series of possible binding poses. These poses are then scored based on a scoring function that estimates the binding free energy.

The results of such a study would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the purine derivative and the amino acid residues of the target protein. For instance, the nitrogen atoms of the purine ring and the nitro group on the phenyl ring could act as hydrogen bond acceptors, while the purine and phenyl rings themselves could engage in pi-pi stacking or hydrophobic interactions.

Hypothetical Docking Parameters for this compound
Parameter Description/Value
Target Protein e.g., Cyclin-Dependent Kinase 2 (CDK2)
Docking Software e.g., AutoDock Vina
Scoring Function Vina Score (kcal/mol)
Predicted Binding Affinity Value would be generated by the software
Key Interacting Residues e.g., Lys33, Leu83, Asp86
Types of Interactions Hydrogen bonds, hydrophobic interactions

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by considering the movements of atoms and the solvent. These simulations can assess the stability of the predicted binding pose from docking studies and reveal any conformational changes in the protein or ligand upon binding.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulation box filled with water molecules and ions to mimic physiological conditions. The system would then be subjected to a series of energy minimization and equilibration steps before the production run. The trajectory from the simulation can be analyzed to calculate various parameters, such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein.

Hypothetical MD Simulation Parameters
Parameter Description/Value
Simulation Software e.g., GROMACS, AMBER
Force Field e.g., AMBER99SB-ILDN for protein, GAFF for ligand
Simulation Time e.g., 100 nanoseconds
Ensemble NPT (isothermal-isobaric)
Analysis Metrics RMSD, RMSF, Hydrogen bond analysis

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) can provide valuable information about the properties of this compound.

These calculations can determine optimized molecular geometry, Mulliken atomic charges, and the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The electrostatic potential map can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Hypothetical Quantum Chemical Properties
Parameter Calculated Value
Method DFT (e.g., B3LYP/6-31G*)
HOMO Energy Value in eV
LUMO Energy Value in eV
HOMO-LUMO Gap Value in eV
Dipole Moment Value in Debye

In Silico Screening and De Novo Drug Design Methodologies

In silico screening involves computationally searching large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit from such a screen, its structure could serve as a starting point for further optimization.

De novo drug design methodologies, on the other hand, aim to design novel molecules from scratch. These methods can be used to generate new purine derivatives with improved binding affinity, selectivity, and pharmacokinetic properties. By analyzing the binding pocket of a target protein, algorithms can piece together molecular fragments to build a novel ligand that fits optimally within the site. The core structure of this compound could be used as a scaffold, with modifications suggested by the algorithm to enhance its interaction with the target.

Drug Discovery and Medicinal Chemistry Applications

The Purine (B94841) Scaffold as a Versatile Platform for Novel Drug Candidate Development

The purine scaffold, a heterocyclic structure composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of life itself, forming the basis of essential biomolecules like DNA, RNA, ATP, and various coenzymes. rsc.org This inherent biological relevance makes purine derivatives a privileged scaffold in drug discovery. rsc.org Medicinal chemists leverage this platform due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.goveurekaselect.com

The versatility of the purine ring system allows for substitutions at multiple positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This structural flexibility has been exploited to develop drugs for a multitude of diseases. nih.goveurekaselect.com Extensive research has demonstrated the potential of purine derivatives as anticancer, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant agents, among others. nih.goveurekaselect.com The ability of the purine ring to form hydrogen bonds and participate in various intermolecular interactions allows it to effectively bind to the active sites of enzymes and receptors, making it a highly valuable starting point for the development of new drug candidates. nih.gov The continuous exploration of both natural and synthetic purines underscores their prominent position in the search for treatments for challenging medical conditions. nih.govnih.gov

Lead Optimization Strategies Guided by SAR Studies

Once a lead compound, such as a derivative of the 2-chloro-6-(3-nitrophenyl)-7H-purine scaffold, is identified, the process of lead optimization begins. This crucial phase aims to enhance the compound's efficacy, selectivity, and pharmacokinetic properties. A primary tool guiding this process is the Structure-Activity Relationship (SAR) study. SAR analysis systematically investigates how modifications to a molecule's chemical structure affect its biological activity, providing a roadmap for rational drug design. nih.gov

For purine derivatives, SAR studies explore the impact of different substituents at various positions on the purine core. rsc.orgnih.gov For instance, modifications at the C2, C6, and N9 positions have been shown to significantly influence the cytotoxic effects of purine-based compounds. nih.govsemanticscholar.org The nature of the substituent—whether it is an electron-donating or electron-withdrawing group, its size (steric bulk), and its hydrophobicity—plays a critical role in the molecule's interaction with its biological target. researchgate.netmdpi.com

In many cases, the addition of specific functional groups can enhance a compound's antiproliferative activity. researchgate.net For example, studies on 2,6,9-trisubstituted purines have shown that connecting an arylpiperazinyl system at the C6 position can be beneficial for cytotoxic activity, whereas bulky groups at the C2 position may be unfavorable. nih.govsemanticscholar.org These insights allow medicinal chemists to strategically design new analogs with improved potency and a better side-effect profile.

Table 1: General Structure-Activity Relationships for Purine Derivatives

Position on Purine CoreType of ModificationGeneral Impact on Biological ActivityReference
C2 Introduction of bulky systemsOften unfavorable for cytotoxic activity nih.gov, semanticscholar.org
C6 Substitution with arylpiperazinyl systemsCan be beneficial for cytotoxic activity nih.gov, semanticscholar.org
C6 Thioether-linked derivativesSuperior to oxygen and nitrogen isosteres for inotropic activity researchgate.net
N9 Addition of a cyclopentyl groupMay enhance binding affinity to EGFR and HER2 kinases mdpi.com
Various Electron-withdrawing groups (e.g., -F, -Cl, -NO2)Can play an essential role in anticancer activity researchgate.net

Design and Synthesis of Targeted Therapeutic Agents Based on this compound Derivatives

The design of targeted therapeutic agents often begins with a scaffold like this compound, which offers multiple reaction sites for chemical modification. The chlorine atom at the C6 position is a particularly useful handle, as it can be readily displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, enabling the synthesis of a library of derivatives for biological screening. redalyc.org

A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom. For instance, reacting 6-chloropurines with amines, alcohols, or thiols can yield a diverse set of 6-substituted purine derivatives. rsc.orgnih.govnih.gov The synthesis of 2,6,9-trisubstituted purines often starts from commercially available materials like 2,6-dichloropurine. semanticscholar.org The synthesis process may involve a stepwise approach, first introducing a substituent at one position (e.g., N9 alkylation), followed by substitution at another (e.g., C6). semanticscholar.orgrsc.org

The design of these derivatives is guided by the desired therapeutic target. For example, to develop selective anti-lung cancer agents, researchers have designed and synthesized 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives, systematically varying substituents at the C8 and N9 positions of the purine core. nih.gov By creating a series of related compounds and evaluating their activity, researchers can build a comprehensive understanding of the SAR and identify candidates with potent and selective activity against specific cancer cell lines. nih.gov

Table 2: Common Reactions for Synthesizing Purine Derivatives

Starting MaterialReagent(s)Reaction TypeProduct TypeReference
6-ChloropurineOmega-amino acids, Na2CO3Nucleophilic SubstitutionN-(purin-6-yl)amino acids nih.gov
2-Amino-6-chloropurineAmines, DMFNucleophilic SubstitutionN6-substituted-9H-purine-2,6-diamines redalyc.org
6-Chloro-2-fluoro-9H-purineAlkyl halide, K2CO3, DMFN-AlkylationN7 and N9 alkylated purine regio-isomers rsc.org
2,6-DichloropurineAlkyl halidesN-AlkylationN-9 and N-7-alkylated purines semanticscholar.org

Analysis of the Patent Landscape and Intellectual Property in Purine-Based Drug Research

The development of novel purine-based therapeutic agents is intrinsically linked to the landscape of intellectual property (IP), particularly patents. For any pharmaceutical company, securing patent protection is a critical business necessity due to the long development times, significant financial investment, and stringent regulatory requirements of the drug discovery process. rsc.org A patent grants the inventor exclusive rights to their invention for a limited period, providing an opportunity to recoup research and development costs. rsc.org

The patentability of a new drug candidate hinges on three main criteria: novelty, non-obviousness (an inventive step), and industrial applicability (utility). rsc.org In the context of purine-based drug research, patents can cover various aspects:

New Chemical Entities: A patent can protect a specific novel molecule, such as a derivative of this compound, or a class of chemically related molecules. rsc.org

New Synthetic Processes: Novel and inventive methods for synthesizing a compound can also be patented. iomcworld.org

New Medical Uses: Discovering a new therapeutic application for a known compound is a common strategy for obtaining patent protection, often referred to as drug repurposing. rsc.orgiomcworld.org

The IP landscape for purine-based drugs is vast, reflecting the scaffold's broad therapeutic potential. Patents for purine derivatives can be found across numerous disease areas, including cancer and viral infections. google.com However, the patent system also presents challenges. Extensive patent protection can delay the entry of generic competitors, which can impact the affordability and accessibility of medicines. globalscienceresearchjournals.org Therefore, a careful balance must be struck between incentivizing innovation through patents and ensuring widespread access to new treatments. globalscienceresearchjournals.org Navigating this complex landscape requires a robust IP strategy for any entity involved in the discovery and development of purine-based drugs. pharmexec.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Purine (B94841) Scaffolds and Unconventional Substitution Patterns

The purine core, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a versatile scaffold found in essential biomolecules like DNA and ATP. rsc.orgrsc.org This inherent biological relevance makes it a privileged structure in drug discovery. rsc.org Future research is focused on moving beyond traditional purine analogues to explore novel scaffolds and substitution patterns that can yield compounds with enhanced efficacy and selectivity.

Key areas of exploration include:

Hybrid Molecules: Incorporating other bioactive heterocyclic systems like piperazine, triazole, chalcone, and thiazole (B1198619) onto the purine backbone has shown promise in expanding the therapeutic potential of these compounds, particularly in developing anticancer agents. rsc.org

Fused Purine Analogues: The synthesis of fused systems, such as rsc.orgrsc.orgthiazino[4,3,2-gh]purines and rsc.orgrsc.orgresearchgate.nettriazolo[4,3-i]purine, has led to the discovery of potent anticancer compounds. researchgate.net

Unconventional Substitution: Research is actively investigating the impact of substitutions at all positions of the purine ring (2, 6, and 9) to optimize interactions with biological targets. nih.gov For instance, modifying the N9 position with different alkyl substituents can significantly affect the activity of CDK2 inhibitors. nih.gov The introduction of groups at the N7 position is also being explored for its potential to create biologically active molecules. nih.gov

Fleximer Analogues: Designing nucleoside analogues with increased flexibility, known as fleximers, presents a novel approach to developing inhibitors for enzymes like human purine nucleoside phosphorylase (hPNP). nih.gov

These explorations aim to generate a diverse library of purine derivatives, providing a rich resource for screening against various therapeutic targets.

Development of Multi-Targeted Purine Derivatives for Complex Diseases

Complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions often involve multiple pathological pathways. nih.govnih.gov Single-target drugs may have limited efficacy or be susceptible to resistance. The development of multi-targeted ligands, which can modulate several key biological targets simultaneously, is an emerging paradigm to address this complexity. nih.govnih.gov

The purine scaffold is well-suited for the design of such multi-targeted agents. By strategically functionalizing the purine core, it is possible to create molecules that interact with various receptor sites. nih.govnih.gov For example, research is underway to design purine derivatives that target multiple Toll-like receptors (TLRs) and inhibit disease-causing receptors involved in viral infections and cancer, while also controlling inflammation. nih.govnih.gov This approach could lead to more effective treatments with potentially fewer side effects.

Strategies for Addressing and Overcoming Acquired Drug Resistance

Acquired drug resistance is a major obstacle in the long-term treatment of diseases like cancer. nih.govbroadinstitute.org Cancer cells can develop resistance to purine-based therapies through various mechanisms:

Altered Drug Metabolism: Cancer cells may increase the expression of enzymes that inactivate purine analogs. nih.gov

Decreased Drug Accumulation: Increased activity of efflux pumps, such as P-glycoprotein (P-gp), can transport cytotoxic drugs out of the cell, reducing their intracellular concentration. frontiersin.org

Target Alteration: Mutations in the target protein can prevent the drug from binding effectively. nih.gov

Activation of Alternative Pathways: Cancer cells can bypass the inhibited pathway by activating alternative survival signals. mdpi.com

Researchers are developing several strategies to overcome these resistance mechanisms:

Combination Therapies: Using purine analogs in combination with other drugs that target different pathways can create a synergistic effect and reduce the likelihood of resistance. broadinstitute.orgmdpi.com This can include combining efflux pump inhibitors with standard chemotherapy. mdpi.com

Development of Novel Analogs: Synthesizing new purine derivatives that are not recognized by efflux pumps or that can inhibit mutated targets is a key strategy. mdpi.com

Targeted Delivery Systems: Using nanoparticle-based drug delivery systems can help bypass efflux pumps and deliver the drug directly to the cancer cells. mdpi.com

Personalized Medicine: Tailoring treatments based on the specific molecular profile of a patient's tumor can help select the most effective therapies and avoid those to which the tumor is likely to be resistant. mdpi.comyoutube.com

Advanced Synthetic Methodologies for Architecturally Complex Purine Analogues

The synthesis of novel and structurally complex purine analogues requires advanced and efficient chemical methods. Traditional synthetic routes can be lengthy and low-yielding. Modern methodologies are being developed to overcome these challenges and facilitate the rapid generation of diverse purine libraries. rsc.org

Recent advances in synthetic chemistry applicable to purine synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for reactions such as the amination of chloropurines. rsc.org

Novel Coupling Reactions: The use of modern coupling reactions, such as Suzuki coupling, allows for the introduction of a wide variety of substituents onto the purine core. rsc.org

In Situ Alkylation: New reagents and methods for the mild and efficient alkylation of purines are enabling the preparation of diverse nucleoside analogs. nih.gov

Vicarious Nucleophilic Substitution (VNS): VNS has proven to be an excellent tool for introducing functional groups onto the imidazole precursor of the purine ring system, facilitating the synthesis of N-7-substituted purines. mdpi.com

These advanced synthetic tools provide medicinal chemists with the ability to create architecturally complex purine analogues with greater precision and efficiency, accelerating the drug discovery process. nih.govharvard.edu

Integration of Artificial Intelligence and Machine Learning in Purine-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the process of finding new drugs. crimsonpublishers.comjsr.org

In the context of purine-based drug discovery, AI and ML are being applied in several ways:

Target Identification: AI algorithms can analyze biological data to identify and validate new therapeutic targets for purine derivatives. nih.gov

Virtual Screening and Lead Optimization: ML models can predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of virtual compounds, allowing for the rapid screening of large chemical libraries and the optimization of lead candidates. nih.govcrimsonpublishers.com

De Novo Drug Design: Generative AI models can design entirely new purine-based molecules with desired properties, exploring a vast chemical space that may not be accessible through traditional methods. harvard.edunih.gov

Predicting Drug Resistance: AI can be used to analyze genomic and clinical data to predict which patients are likely to develop resistance to a particular therapy, aiding in the development of personalized treatment strategies. harvard.edu

By harnessing the power of AI and ML, researchers can make the purine-based drug discovery process more efficient, cost-effective, and successful. harvard.edujsr.org

Conclusion

Synthesis of the Academic Significance of 2-chloro-6-(3-nitrophenyl)-7H-purine and its Derivatives

The academic significance of this compound lies in its nature as a substituted purine (B94841), a class of compounds known for a wide spectrum of biological activities. Purine derivatives are integral to various biological processes and have been successfully modified to create drugs for a range of diseases, including cancer, viral infections, and inflammatory conditions. nih.govresearchgate.net

While direct research on the biological activities of this compound is not extensively documented in the public domain, the broader family of 6-substituted purines has shown promise in various therapeutic areas. For instance, numerous studies have reported the synthesis of 6-substituted purine derivatives from commercially available starting materials like 2-amino-6-chloropurine. scielo.org.mxresearchgate.net These derivatives have been investigated for a variety of biological effects, including:

Antifungal Activity: Certain 6-substituted purines have demonstrated notable activity against various fungal strains. scielo.org.mxresearchgate.net

Antimicrobial and Antitumor Properties: The purine scaffold is a privileged structure in the development of antimicrobial and anticancer agents. nih.gov Modifications at the 2, 6, and 9 positions of the purine ring have been a key strategy in the design of novel kinase inhibitors and other targeted therapies.

The academic interest in compounds like this compound stems from its potential as a building block or intermediate in the synthesis of more complex molecules with tailored biological activities. The reactive chloro group at the 2-position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to create a library of derivatives for biological screening.

Prospective Outlook for the Continued Research Trajectory of the Chemical Compound

The future research trajectory for this compound and its derivatives is promising and can be envisioned along several key avenues:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.